

Application of Ammonium Borate in Wood Preservation: A Guide for Researchers

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Compound of Interest		
Compound Name:	Ammonium borate	
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Application Notes and Protocols for Scientific Professionals

This document provides a comprehensive overview of the use of **ammonium borate** and its formulations as a wood preservative. It is intended for researchers, scientists, and professionals in the field of drug development and material science. The information compiled herein details the efficacy, mechanisms of action, and standardized testing protocols for **ammonium borate**-based wood preservatives.

Ammonium borates are a class of boron-based wood preservatives that offer broad-spectrum efficacy against a variety of wood-destroying organisms, including decay fungi and insects. These compounds are valued for their relatively low mammalian toxicity and minimal environmental impact. However, their susceptibility to leaching in moist environments presents a significant challenge, leading to the development of various formulations aimed at improving their permanence in treated wood. This document will explore several key ammonium borate formulations, including Ammoniacal Copper Borate (ACB), Ammoniacal Zinc Borate (AZB), and Ammonium Borate Oleate (ABO).

Mechanism of Action

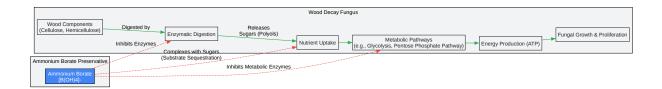
The primary mode of action for borates in wood preservation is through the disruption of essential metabolic pathways in wood-destroying organisms. The tetrahydroxyborate ion,



[B(OH)4]-, is the active form that complexes with polyols, which are molecules with multiple hydroxyl groups. This complexation interferes with a wide range of biological processes:

- Enzyme Inhibition: Borates are known to inhibit the activity of key enzymes involved in energy metabolism. For instance, they can interfere with the pentose phosphate pathway and inhibit enzymes like alcohol dehydrogenase. This disruption of enzymatic function ultimately leads to the organism's starvation and death.[1]
- Substrate Sequestration: By binding to sugars and other essential polyols, borates can make these vital nutrients unavailable to the fungi and insects, effectively cutting off their food supply.
- Membrane Function Disruption: There is also evidence to suggest that borates can alter the function of cell membranes, further compromising the organism's viability.

The following diagram illustrates the proposed mechanism of borate toxicity in wood decay fungi.



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Proposed mechanism of borate toxicity in wood decay fungi.



Data Presentation: Efficacy of Ammonium Borate Formulations

The following tables summarize the quantitative data on the efficacy of various **ammonium borate** formulations against common wood decay fungi. The data is primarily derived from laboratory-based soil-block tests (AWPA E10) and agar-block tests (EN 113).

Table 1: Efficacy of Ammoniacal Zinc Borate (AZB) against Wood Decay Fungi

Wood Species	Fungal Species	Preservative Retention (kg/m ³)	Mass Loss (%) - Unleached	Mass Loss (%) - Leached
Pinus taeda	Gloeophyllum trabeum (Brown Rot)	Untreated Control	25.1	28.3
AZB Treated	< 5	< 10		
Eucalyptus grandis	Trametes versicolor (White Rot)	Untreated Control	30.5	33.1
AZB Treated	< 5	< 15		
Populus sp.	Gloeophyllum trabeum (Brown Rot)	Untreated Control	28.9	31.7
AZB Treated	< 5	< 20		

Data synthesized from a study on Ammoniacal Zinc Borate.[2][3]

Table 2: Efficacy of Ammonium Borate Oleate (ABO) against Wood Decay Fungi



Wood Species	Fungal Species	ABO Concentration	Mass Loss (%) - Unleached	Mass Loss (%) - Leached
Beech (Fagus sylvatica)	Coniophora puteana (Brown Rot)	C1 (Low)	~1.5	~25
C4 (High)	~0.5	~5		
Pine (Pinus sylvestris)	Coniophora puteana (Brown Rot)	C1 (Low)	~2.0	~30
C4 (High)	~0.5	~7.6		
Beech (Fagus sylvatica)	Coriolus versicolor (White Rot)	C1 (Low)	~2.0	~20
C4 (High)	~1.0	~3.0		

Data extracted from a study on **Ammonium Borate** Oleate.[4][5][6]

Table 3: Leaching Resistance of Ammonium Borate Formulations

Preservative Formulation	Wood Species	Leaching Test Duration	Boron Leached (%)
Ammoniacal Zinc Borate (Zn:B = 0.33)	-	2 days	75
Ammoniacal Zinc Borate (Zn:B = 2:1)	-	2 days	27
Ammoniacal Zinc Borate (Zn:B = 2:1)	-	14 days	56
Ammonium Borate Oleate (1:1:4 ratio)	Cryptomeria japonica	-	~48



Data compiled from various sources.[4][5][7]

Experimental Protocols

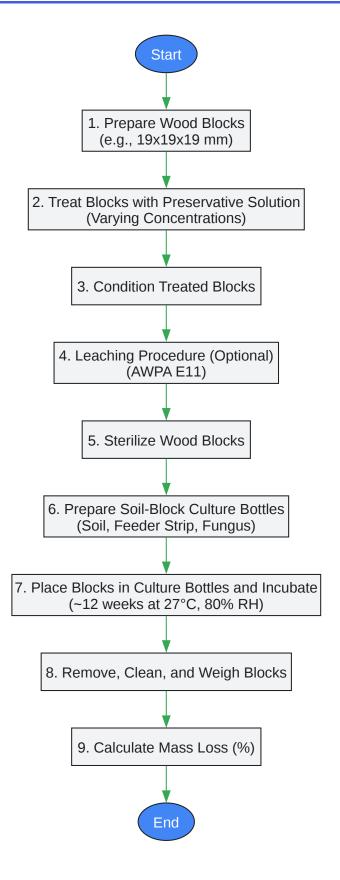
The following are detailed methodologies for two key standardized experiments used to evaluate the efficacy of wood preservatives.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method is a highly standardized procedure for evaluating wood preservatives under controlled laboratory conditions.[8]

Experimental Workflow:





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Workflow for the AWPA E10 soil-block test.



Methodology:

- Test Specimens: Small, clear sapwood blocks (typically 19x19x19 mm) are prepared from a suitable wood species (e.g., Southern Pine).
- Preservative Treatment: A series of preservative solutions with varying concentrations are prepared. The wood blocks are impregnated with these solutions using a vacuum and/or pressure treatment method.
- Conditioning: The treated blocks are conditioned to allow for fixation of the preservative.
- Leaching (Optional): To assess the permanence of the preservative, a subset of the treated blocks may be subjected to a standardized leaching procedure (as per AWPA E11). This typically involves saturating the blocks with distilled water and changing the water at specified intervals over a period of two weeks.[8]
- Sterilization: The treated and untreated control blocks are sterilized.
- Culture Bottle Preparation: Culture bottles are prepared with a soil substrate and a feeder strip of wood. The feeder strip is inoculated with a pure culture of a specific wood decay fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
- Incubation: The sterilized wood blocks are placed on the feeder strips in the culture bottles.
 The bottles are then incubated under controlled conditions (typically 27°C and 80% relative humidity) for a specified period (usually 12 weeks).[8]
- Final Measurement: After incubation, the blocks are removed, and any surface mycelium is carefully cleaned off. The blocks are then oven-dried to a constant weight.
- Data Analysis: The percentage of mass loss for each block is calculated based on its initial
 and final oven-dry weights. The effectiveness of the preservative is determined by the
 minimum retention level that prevents a significant mass loss.

EN 113: Test Method for Determining the Protective Effectiveness Against Wood Destroying Basidiomycetes



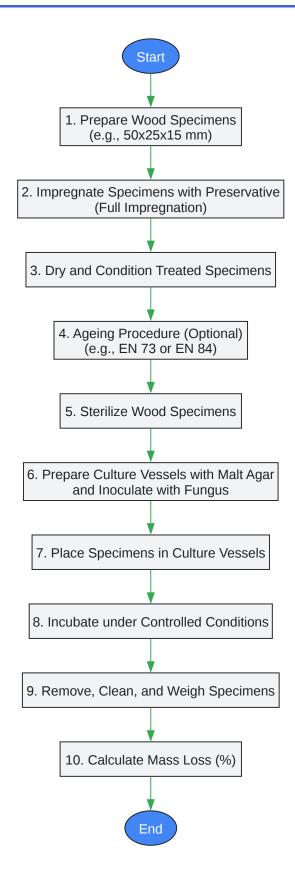
Methodological & Application

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This European standard specifies a method for determining the toxic values of wood preservatives against wood-destroying fungi cultured on an agar medium.[9][10]

Experimental Workflow:





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Workflow for the EN 113 agar-block test.



Methodology:

- Test Specimens: Wood specimens of a specified size (e.g., 50x25x15 mm) are prepared from a susceptible wood species.
- Preservative Impregnation: The specimens are fully impregnated with the wood preservative solution at different concentrations.
- Drying and Conditioning: The treated specimens are dried and conditioned to ensure the preservative is fixed within the wood.
- Ageing Procedure (Optional): To simulate real-world conditions, the treated specimens can be subjected to an ageing procedure, such as evaporative ageing (EN 73) or a leaching procedure (EN 84).
- Sterilization: The wood specimens are sterilized.
- Culture Vessel Preparation: Culture vessels (e.g., Petri dishes or Kolle flasks) are prepared with a malt extract agar medium. The agar is then inoculated with a pure culture of a specific wood-destroying fungus.
- Exposure: The sterilized wood specimens are placed in the culture vessels in direct contact with the growing fungal mycelium.
- Incubation: The culture vessels are incubated under controlled conditions for a specified period, allowing the fungus to colonize and decay the wood.
- Final Weighing: After the incubation period, the specimens are removed, cleaned of any fungal growth, and oven-dried to a constant weight.
- Mass Loss Calculation: The percentage of mass loss is calculated for each specimen. The
 toxic values of the preservative are determined based on the concentration that inhibits
 fungal growth and limits mass loss to a specified level.

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